3'-Hydroxyamobarbital

Beschreibung

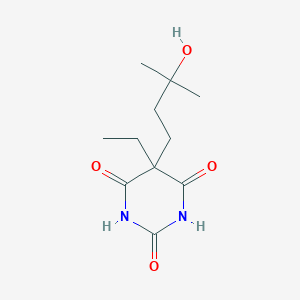

3'-Hydroxyamobarbital is a tertiary alcohol metabolite of amobarbital, a barbiturate used clinically as a sedative-hypnotic and anticonvulsant. It is formed via ω-1 oxidation of the amyl side chain of amobarbital in the liver, primarily mediated by hepatic cytochrome P450 enzymes . Unlike primary or secondary alcohols generated from other barbiturates, this compound retains partial pharmacological activity despite reduced hydrophilicity due to steric hindrance from its tertiary alcohol structure. This allows it to cross the blood-brain barrier (BBB) and contribute to the prolonged sedative effects of amobarbital . Approximately 34–49% of an amobarbital dose is excreted as this compound and its conjugates in urine, with minimal unchanged parent drug excreted .

Eigenschaften

CAS-Nummer |

1421-07-4 |

|---|---|

Molekularformel |

C11H18N2O4 |

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

5-ethyl-5-(3-hydroxy-3-methylbutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O4/c1-4-11(6-5-10(2,3)17)7(14)12-9(16)13-8(11)15/h17H,4-6H2,1-3H3,(H2,12,13,14,15,16) |

InChI-Schlüssel |

PUVZPWLDMBLALZ-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)O |

Kanonische SMILES |

CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)O |

Andere CAS-Nummern |

1421-07-4 |

Synonyme |

3'-hydroxyamobarbital 3'-hydroxyamobarbital, (+)-isomer 3'-hydroxyamobarbital, (-)-isome |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Barbiturate Metabolites

Metabolic Pathways and Structural Differences

Amobarbital vs. Pentobarbital Metabolites

- Amobarbital: Metabolized via ω-1 oxidation to form 3'-hydroxyamobarbital (tertiary alcohol).

- Pentobarbital : Undergoes ω and ω-1 oxidation, yielding primary and secondary alcohol metabolites , respectively. The primary alcohol is further oxidized to a carboxylic acid. All metabolites are inactive and rapidly glucuronidated .

Table 1: Key Differences in Barbiturate Metabolism

| Compound | Metabolic Site | Metabolite Type | Pharmacologic Activity | Glucuronidation | BBB Penetration |

|---|---|---|---|---|---|

| Amobarbital | ω-1 tertiary | Tertiary alcohol | Partial activity | No | Yes |

| Pentobarbital | ω (primary) | Primary alcohol → Carboxylic acid | Inactive | Yes | No |

| Pentobarbital | ω-1 secondary | Secondary alcohol | Inactive | Yes | No |

Pharmacologic Activity

- This compound: Retains sedative-hypnotic activity due to retained lipophilicity (log P ~2.5–3.0) and BBB penetration. Its tertiary alcohol structure reduces hydrogen bonding capacity, balancing hydrophobicity and receptor binding .

- Pentobarbital Metabolites : Both primary/secondary alcohols and carboxylic acid derivatives are inactive. Increased hydrophilicity and glucuronidation prevent BBB penetration .

Metabolic Fate and Excretion

- This compound: Excreted primarily in urine (~34–49% of dose) as free metabolite or minor conjugates. No significant fecal excretion .

- Pentobarbital Metabolites : Fully glucuronidated and excreted in urine. Carboxylic acid derivatives account for >80% of eliminated metabolites .

Interspecies and Genetic Variability

- Human vs. Animal Metabolism : In humans, this compound is a major metabolite, whereas animal models (e.g., rodents) lack N-glucoside conjugates .

- Genetic Polymorphisms : Hydroxylation of amobarbital is under genetic control. Populations exhibit variability in this compound vs. N-glucoside metabolite ratios (e.g., Caucasians excrete more hydroxylated metabolites than Orientals) .

Research Findings and Clinical Implications

Role in Prolonged Sedation

This compound’s extended half-life (~20–25 hours) and residual activity explain the prolonged effects of amobarbital despite rapid parent drug clearance. This contrasts with pentobarbital, whose inactive metabolites result in shorter duration of action .

Toxicity and Overdose Considerations

In overdose, this compound contributes to CNS depression but is less potent than amobarbital.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and micellar liquid chromatography are used to quantify this compound in biological samples. Limits of detection range from 0.01–0.4 mg/L, depending on derivatization techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.